3,3-Bis(fluoromethyl)cyclobutan-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H11F2N |
|---|---|
Molecular Weight |
135.15 g/mol |
IUPAC Name |
3,3-bis(fluoromethyl)cyclobutan-1-amine |
InChI |
InChI=1S/C6H11F2N/c7-3-6(4-8)1-5(9)2-6/h5H,1-4,9H2 |
InChI Key |
RPLXIJDPVFRZRP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(CF)CF)N |
Origin of Product |
United States |
Mechanistic Investigations and Reactivity Profiles of 3,3 Bis Fluoromethyl Cyclobutan 1 Amine Derivatives
Electronic Effects of Bis(fluoromethyl) Substitution on the Cyclobutane (B1203170) System
The presence of two fluoromethyl groups at the C3 position of the cyclobutane ring profoundly influences its electronic properties. These effects are primarily transmitted through inductive pathways, altering charge distribution, molecular orbital energies, and the fundamental reactivity of the entire system.
Inductive Effects on Charge Distribution and Molecular Orbitals
The high electronegativity of fluorine atoms makes the fluoromethyl group a potent electron-withdrawing substituent. mdpi.com In the 3,3-bis(fluoromethyl)cyclobutane system, the two CH₂F groups exert a strong negative inductive effect (-I) on the cyclobutane ring. This effect leads to a significant polarization of the C-C sigma bonds, drawing electron density away from the carbocyclic framework towards the fluorinated substituents. This results in a lower electron density across the ring and a partial positive charge on the ring carbons, particularly C3.
This electron withdrawal influences the energy levels of the molecular orbitals (MOs). The sigma (σ) bonding orbitals of the cyclobutane ring are stabilized (lowered in energy) due to the increased effective nuclear charge experienced by the electrons. Conversely, the corresponding antibonding sigma-star (σ*) orbitals are destabilized (raised in energy). nih.gov The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are both lowered in energy, which has significant implications for the molecule's reactivity in frontier molecular orbital-controlled reactions. The lowered LUMO energy, for instance, makes the cyclobutane ring more susceptible to nucleophilic attack.
Hammett Parameters and Quantitative Structure-Reactivity Relationships
Hammett parameters (σ) provide a quantitative measure of the electronic effect of a substituent. researchgate.net While originally developed for substituted benzoic acids, the concept has been extended to other systems to establish quantitative structure-reactivity relationships (QSAR). researchgate.netnih.gov For substituents that are not directly conjugated to the reaction center, the inductive effect (σI) is the primary contributor.
Studies on related fluoroalkyl-substituted cyclobutanes have allowed for the determination of their electronic influence. For example, the CF₃-cyclobutyl substituent has been characterized, and its Hammett parameters were calculated using the Taft method based on ¹⁹F NMR shifts of substituted fluorobenzene (B45895) derivatives. acs.org These studies provide a valuable proxy for understanding the electronic demand of the bis(fluoromethyl)cyclobutyl moiety. The strong electron-withdrawing nature of the CF₃ group results in positive σ values, indicating its ability to stabilize negative charge and destabilize positive charge in a reaction center. acs.org
| Substituent | σI | σR⁰ | σm⁰ | σp⁰ |
|---|---|---|---|---|
| CF₃-cyclopropyl | 0.29 | 0.03 | 0.31 | 0.32 |
| CF₃-cyclobutane | 0.23 | 0.01 | 0.24 | 0.24 |
Data sourced from JACS Au, 2024. acs.org The parameters for the CF₃-cyclobutane substituent serve as a close model for estimating the electronic effects of the 3,3-bis(fluoromethyl)cyclobutyl group.
The positive σI and σm values confirm the strong inductive electron-withdrawing character of these groups. This quantitative data is crucial for predicting the reactivity of 3,3-bis(fluoromethyl)cyclobutan-1-amine derivatives in various chemical transformations, such as the acylation or alkylation of the amine group, where the reaction rate will be influenced by the electron density at the nitrogen atom.
Impact on Acid-Base Properties and Proton Affinity of the Amine
The electron-withdrawing nature of the bis(fluoromethyl) groups significantly impacts the basicity of the cyclobutylamine. The inductive effect pulls electron density away from the nitrogen atom, reducing its ability to donate its lone pair to a proton. This results in a lower proton affinity and a lower pKa value for the conjugate acid (R-NH₃⁺) compared to a non-fluorinated cyclobutylamine. wikipedia.org
Experimental studies on analogous fluorinated cyclobutane building blocks have consistently demonstrated this trend. nuph.edu.uaresearchgate.net The introduction of fluoromethyl or difluoromethyl groups at the alpha-position to an amine or carboxylic acid on a cyclobutane ring leads to a predictable decrease in basicity (or increase in acidity) that correlates with the number of fluorine atoms. nuph.edu.uaresearchgate.net
| Compound | pKa (R-NH₃⁺) |
|---|---|
| tert-butyl amine | 10.69 |
| 1-(Trifluoromethyl)cyclopropan-1-amine | 4.06 |
| 1-(Trifluoromethyl)cyclobutan-1-amine | 5.29 |
Data sourced from JACS Au, 2024. acs.org These values illustrate the dramatic decrease in basicity upon introduction of a fluoroalkyl group adjacent to the amine.
The pKa of the conjugate acid of this compound is expected to be significantly lower than that of unsubstituted cyclobutylamine. This reduced basicity is a critical factor in its potential applications, affecting its binding characteristics to biological targets and its behavior in physiological environments. For instance, comparison of pKa values for 3-fluorocyclobutylamines showed an acidification of about 0.8 units compared to their non-fluorinated parents, irrespective of stereochemistry. researchgate.net
Intrinsic Reactivity Derived from Cyclobutane Ring Strain
Cyclobutane possesses significant ring strain (approximately 26 kcal/mol), arising from both angle strain (deviation from the ideal 109.5° sp³ bond angle) and torsional strain (eclipsing interactions of hydrogens). masterorganicchemistry.comlibretexts.org This inherent strain serves as a thermodynamic driving force for reactions that lead to ring-opening, thereby relieving the strain.
Strain-Induced Ring-Opening Reactions and Associated Mechanisms
The high ring strain makes the C-C bonds of the cyclobutane ring susceptible to cleavage under various conditions, including thermal, photochemical, or metal-catalyzed reactions. pharmaguideline.comarxiv.org Ring-opening reactions often proceed through a biradical mechanism, particularly in thermal decompositions where a C-C bond cleaves to form a tetramethylene biradical intermediate. arxiv.org This intermediate can then undergo further reactions, such as fragmentation into two ethylene (B1197577) molecules.
For substituted cyclobutanes like this compound, the reaction pathways can be more complex. The presence of donor (amine) and acceptor-like (bis(fluoromethyl)) functionalities can influence the regioselectivity of ring-opening. For instance, in donor-acceptor cyclobutanes, nucleophilic or electrophilic activation can trigger ring-opening. acs.org An electron-rich arene, in the presence of a Lewis acid, can attack the cyclobutane, leading to a Friedel-Crafts-type ring-opening reaction. acs.org Similarly, nucleophiles like thiols can initiate ring cleavage. acs.org The electronic effects of the bis(fluoromethyl) groups would make the cyclobutane ring more electrophilic and thus more prone to nucleophilic attack, potentially facilitating ring-opening under milder conditions compared to unsubstituted cyclobutane.
Rearrangement Pathways of Strained Cyclobutane Amines
The strain within the cyclobutane ring can also drive molecular rearrangements to form less strained five-membered rings. reddit.com Such rearrangements are often observed in carbocationic intermediates. For cyclobutane amines, diazotization followed by treatment with a Lewis acid could generate a cyclobutyl cation, which is known to be unstable and can rearrange to a more stable cyclopentyl cation.
Furthermore, synthetic routes to cyclobutylamines themselves can involve rearrangements. The Curtius rearrangement, which converts a carboxylic acid to an amine via an acyl azide (B81097) and an isocyanate intermediate, is a common method for synthesizing these compounds. nih.govlibretexts.org In the context of this compound, this rearrangement would be applied to 3,3-bis(fluoromethyl)cyclobutane-1-carboxylic acid. While this is a synthetic transformation rather than a reactivity pathway of the final amine, it underscores the utility of rearrangement reactions in accessing these strained ring systems. The stability of intermediates during such rearrangements can be influenced by the strong electron-withdrawing nature of the fluorinated substituents. researchgate.net
Reaction Manifolds of the Amine and Fluoromethyl Groups
The reactivity of this compound is dominated by the functional groups attached to the four-membered ring: the primary amine at the C1 position and the two fluoromethyl groups at the C3 position. The inherent ring strain of the cyclobutane core also plays a significant role in its chemical transformations. researchgate.netlifechemicals.com
Nucleophilic Reactivity of the Primary Amine
The primary amine group of this compound serves as the primary site for nucleophilic reactions. However, its reactivity is significantly modulated by the electronic effects of the distal fluoromethyl substituents. Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect (-I effect) through the carbon framework. This effect reduces the electron density on the nitrogen atom, thereby decreasing its basicity and nucleophilicity compared to non-fluorinated analogues. libretexts.org
The basicity of an amine is quantified by its pKa value. For fluorinated cycloalkylamines, the pKa is generally lower than that of their non-fluorinated counterparts. researchgate.net This reduced basicity means that in the presence of an acid, the equilibrium will favor the unprotonated, neutral form more so than for a more basic amine.
Despite this reduced reactivity, the primary amine can still participate in a variety of standard transformations, such as:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
Condensation: Reaction with aldehydes and ketones to form imines (Schiff bases), which can be subsequently reduced to secondary amines.
The general reactivity of amines in such reactions is well-established, though the reaction rates for fluorinated derivatives may be slower, potentially requiring more forcing conditions. researchgate.net The table below illustrates the expected impact of fluorination on the basicity of cyclobutylamine.
| Compound | Expected pKa Range | Key Influencing Factor |
| Cyclobutylamine | ~10.4 - 10.7 | Standard alkylamine basicity |
| This compound | Lower than non-fluorinated analog (e.g., 8.0-9.6 for other fluorinated amines) researchgate.net | Electron-withdrawing inductive effect of two -CH₂F groups |
Transformations and Stability of Fluoromethyl Substituents under Various Conditions
The stability of the fluoromethyl group (–CH₂F) is a critical aspect of the chemistry of this compound. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, rendering it generally stable. However, its stability can be compromised under specific conditions, particularly when neighboring groups can participate in elimination or degradation pathways. rsc.org
Monofluoroalkyl groups can be susceptible to decomposition, especially in solution. nih.gov For instance, studies on compounds containing a 2-(fluoromethyl)pyrrolidine (B3168299) moiety showed significant decomposition at neutral pH and elevated temperatures, a process not observed in similar non-fluorinated compounds. nih.gov This instability can arise from pathways involving the elimination of hydrogen fluoride (B91410) (HF), particularly if an adjacent proton is acidic or if an intramolecular lone pair can facilitate the elimination. nih.gov
In the case of this compound, the stability would be influenced by the reaction medium:
Acidic Conditions: Protonation of the amine group would further enhance the electron-withdrawing nature of the substituents, potentially stabilizing the C-F bonds against nucleophilic attack. However, strong superacidic media can lead to complex rearrangements and ionization. nih.gov
Basic Conditions: Strong bases could potentially deprotonate the carbon alpha to the fluorine, although this is generally difficult. A more likely pathway for degradation under basic conditions would involve the amine acting as an internal nucleophile or reactions initiated at other positions on the ring.
Nucleophilic Conditions: Direct nucleophilic displacement (Sₙ2) of the fluoride is challenging for monofluorinated alkyl groups. nih.gov The geminal arrangement of two fluoromethyl groups might introduce additional steric hindrance, further impeding direct attack at the carbon bearing the fluorine.
The table below summarizes the expected stability profile.
| Condition | Expected Stability | Potential Transformation Pathways |
| Neutral (pH 7.4, 50 °C) | Potentially unstable over time in solution. nih.gov | Intramolecular reactions, possible slow elimination of HF. |
| Strongly Acidic | Generally stable, C-F bond is robust. rsc.org | Protonation of amine, potential for ring-opening or rearrangement. mdpi.com |
| Strongly Basic | Relatively stable, but susceptible to elimination if a suitable proton is available and activated. | Elimination of HF, degradation initiated by base. |
| Nucleophilic Attack | High, Sₙ2 displacement of fluoride is disfavored. nih.gov | Reaction at the amine center is far more likely. |
Exploration of Radical and Ionic Reaction Intermediates
The formation of radical and ionic intermediates from this compound derivatives opens up alternative reaction pathways beyond the direct functionalization of the amine.
Radical Additions and Cyclizations Involving Fluorinated Species
Radical reactions provide a powerful method for C-C and C-heteroatom bond formation. For cyclobutane derivatives, radical intermediates can be generated through various methods, including the use of radical initiators or photoredox and copper catalysis. rsc.org In the context of this compound, a radical could be formed at the C1 position via oxidation of the amine followed by fragmentation, or by hydrogen atom abstraction from one of the C-H bonds on the ring.
A notable strategy involves the silver-mediated homolytic ring-opening of cyclic amines to generate primary radical intermediates, which can then be trapped by a fluorine atom source like Selectfluor. nih.gov Applying this logic, a derivative of this compound could undergo oxidative C-C bond cleavage to produce an acyclic amino alkyl radical, incorporating fluorine at a new position. nih.gov
Furthermore, the presence of fluorine can influence the regioselectivity of radical additions. Density functional theory calculations have shown that hyperconjugative interactions involving the C-F bond can direct radical additions to occur at sterically hindered positions, facilitating otherwise difficult cyclizations. researchgate.net
Stability and Reactivity of Carbocationic Intermediates
The formation of a carbocation at the C1 position of the 3,3-bis(fluoromethyl)cyclobutane ring, for example through diazotization of the amine or loss of a leaving group, would result in a highly destabilized species. The stability of a carbocation is governed by several factors, including substitution, resonance, and inductive effects. masterorganicchemistry.comlibretexts.org
In this specific case, the carbocationic intermediate would be destabilized by two major factors:
Ring Strain: Carbocations on small rings like cyclobutane are inherently unstable because they cannot easily achieve the ideal trigonal planar geometry, which minimizes angle strain. masterorganicchemistry.com
Inductive Effect: The two fluoromethyl groups at the C3 position are strongly electron-withdrawing. This -I effect would pull electron density away from the positively charged center, intensely destabilizing the carbocation. nih.govlibretexts.org Electron-withdrawing groups like -CF₃ are known to greatly decrease the stability of adjacent carbocations. masterorganicchemistry.comechemi.com While a -CH₂F group is less withdrawing than a -CF₃ group, the cumulative effect of two such groups would be significant.
This pronounced instability suggests that reactions proceeding through a C1 carbocation would be slow and likely to undergo rapid rearrangement to a more stable structure, if possible. mdpi.com The high energy of such an intermediate makes it a "destabilized carbocation," a transient species that can drive unusual chemical transformations. nih.gov
The table below summarizes the factors influencing the stability of the putative 1-carbocation.
| Stabilizing Factors | Destabilizing Factors |
| * Secondary carbocation (if compared to primary) | * Strong inductive destabilization from two -CH₂F groups. nih.govmasterorganicchemistry.com |
| * High ring strain of the cyclobutane system. masterorganicchemistry.com | |
| * Inability to achieve optimal trigonal planar geometry. masterorganicchemistry.com |
Advanced Characterization Techniques in the Study of 3,3 Bis Fluoromethyl Cyclobutan 1 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For fluorinated molecules like 3,3-Bis(fluoromethyl)cyclobutan-1-amine, multinuclear NMR experiments involving ¹H, ¹³C, and ¹⁹F are indispensable.
High-resolution 1D NMR spectra provide fundamental information about the chemical environment of each nucleus.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the cyclobutane (B1203170) ring, the aminomethyl group, and the two fluoromethyl (-CH₂F) groups. The chemical shifts and coupling patterns (multiplicity) of the ring protons would be complex due to restricted rotation and diastereotopicity. The protons in the -CH₂F groups would appear as a characteristic doublet due to coupling with the adjacent fluorine atom (²JHF).
¹³C NMR: The carbon NMR spectrum confirms the number of unique carbon environments. Key signals would include those for the two fluoromethyl carbons, which are split into a triplet by the attached fluorine atom (¹JCF), the quaternary C3 carbon, the CH-NH₂ carbon, and the remaining ring carbons.
¹⁹F NMR: As a spin-½ nucleus with 100% natural abundance, ¹⁹F NMR is exceptionally informative for fluorinated compounds. biophysics.org For this compound, the spectrum would likely show a single primary signal for the two equivalent fluorine atoms. This signal would be split into a triplet by the two adjacent protons of the methylene (B1212753) group (²JFH). The chemical shift of fluorine is highly sensitive to its local electronic environment, making ¹⁹F NMR a superb tool for confirming the presence and nature of the fluorine-containing moiety. biophysics.org
A representative dataset for a related structure, tert-butyl (3-(fluoromethyl)-3-(hydroxymethyl)cyclobutyl)carbamate, illustrates the type of data obtained.
Table 1: Representative NMR Data for a Substituted Fluoromethylcyclobutane Analog This table is illustrative and based on known spectral characteristics of similar functional groups.
| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| ¹H | ~4.5 | Doublet | ~47 (²JHF) | -CH ₂F |
| ¹H | ~3.5 | Broad singlet | - | -NH ₂ |
| ¹H | ~2.0 - 2.5 | Multiplet | - | Cyclobutane ring protons |
| ¹³C | ~85 | Doublet | ~170 (¹JCF) | -C H₂F |
| ¹³C | ~50 | Singlet | - | C H-NH₂ |
| ¹³C | ~40 | Singlet | - | C -(CH₂F)₂ |
| ¹³C | ~35 | Singlet | - | Ring -C H₂- |
| ¹⁹F | ~ -230 | Triplet | ~47 (²JFH) | -CH₂F |
While 1D NMR confirms the basic connectivity, 2D NMR techniques are required to assign specific signals and determine the compound's stereochemistry and preferred conformation.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between protons, helping to trace the connectivity through the cyclobutane ring.
HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of which protons are attached to which carbons. ipb.pt
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two to three bonds. ipb.pt This is crucial for identifying the quaternary carbon (C3) by observing correlations from the fluoromethyl protons and the ring protons. It also helps in definitively assigning all carbons in the ring system.
Monitoring a chemical reaction in real-time using NMR spectroscopy provides powerful insights into reaction kinetics, intermediates, and potential side products. For the synthesis of this compound, in situ ¹⁹F NMR would be particularly effective. By setting up the reaction directly in an NMR tube, one could monitor the consumption of a fluorinated starting material and the concurrent appearance of the product's characteristic ¹⁹F signal. This allows for precise determination of reaction completion and can help optimize reaction conditions such as temperature and time. rsc.org
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
X-ray crystallography provides the most definitive and unambiguous structural information by determining the precise three-dimensional arrangement of atoms in a single crystal. This technique yields accurate bond lengths, bond angles, and torsional angles. For this compound, a successful crystal structure analysis would unequivocally establish the relative stereochemistry of the amine and fluoromethyl groups. nih.gov Furthermore, it would provide detailed conformational data, such as the puckering angle of the cyclobutane ring, which is often nearly flat but can adopt a slightly bent conformation. acs.org While a crystal structure for this compound itself is not publicly documented, analysis of related cyclobutane structures provides a reference for the type of data obtained. nih.govacs.org
Table 2: Illustrative Crystallographic Parameters for a Substituted Cyclobutane Ring Based on data from related structures. acs.org
| Parameter | Description | Typical Value | Significance |
|---|---|---|---|
| Puckering Angle (γ) | Measures the deviation of the ring from planarity. | 155–175° | Defines the ring conformation (puckered vs. planar). |
| Bond Lengths | C-C, C-N, C-F distances. | ~1.55 Å (C-C), ~1.47 Å (C-N), ~1.38 Å (C-F) | Confirms covalent bonding and can indicate bond strain. |
| Bond Angles | Angles between atoms (e.g., C-C-C). | ~90° | Reveals ring strain inherent in cyclobutane systems. |
| Torsional Angles | Dihedral angles defining substituent orientation. | Varies | Determines the spatial relationship between substituents (e.g., axial/equatorial-like positions). |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. sci-hub.st These two techniques are complementary, as some vibrations may be strong in IR and weak in Raman, and vice versa. mdpi.com
FT-IR Spectroscopy: An FT-IR spectrum of the compound would be expected to show characteristic absorption bands for N-H stretching of the primary amine (typically two bands around 3300-3400 cm⁻¹), C-H stretching of the alkyl groups (~2850-2950 cm⁻¹), N-H bending (~1600 cm⁻¹), and a strong, characteristic C-F stretching band (~1000-1100 cm⁻¹).
Raman Spectroscopy: A Raman spectrum would also detect these groups, but it is often particularly sensitive to the symmetric vibrations of the C-C backbone of the cyclobutane ring.
Table 3: Key Vibrational Frequencies for this compound Based on established group frequencies. researchgate.netnih.gov
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| 3400 - 3300 | Medium | Asymmetric & Symmetric Stretch | N-H (Amine) |
| 2950 - 2850 | Medium-Strong | Stretch | C-H (Alkyl) |
| 1650 - 1580 | Medium | Scissoring (Bend) | N-H (Amine) |
| 1470 - 1430 | Medium | Scissoring (Bend) | -CH₂- |
| 1100 - 1000 | Strong | Stretch | C-F |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Purity Assessment
High-Resolution Mass Spectrometry (HRMS), often utilizing techniques like Electrospray Ionization (ESI) or Fourier Transform Ion Cyclotron Resonance (FTICR-MS), measures the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to four or more decimal places). nih.gov This accuracy allows for the determination of a molecule's exact mass, which can be used to confirm its elemental composition. For this compound (C₆H₁₁F₂N), the calculated monoisotopic mass is 135.08595 Da. An experimental HRMS measurement matching this value would provide strong evidence for the molecular formula, rule out other potential compositions with the same nominal mass, and serve as a reliable assessment of sample purity.
Computational Chemistry and Theoretical Frameworks for Bis Fluoromethyl Cyclobutane Amines
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry
Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry for studying the electronic structure of molecules. mpg.denorthwestern.edu DFT methods are based on the principle that the ground-state energy of a many-electron system can be determined from its electron density, which is a function of only three spatial coordinates. mpg.de This approach is computationally more efficient than traditional wave-function-based methods, making it suitable for relatively large molecules like 3,3-Bis(fluoromethyl)cyclobutan-1-amine. loni.org DFT calculations are widely used to optimize molecular geometries, determine electronic properties, and predict spectroscopic data. acs.org
Computational exploration of this conformational space is performed to identify the most stable structures, known as energy minima. This process typically involves:
Systematic or Stochastic Searches: Generating a wide range of initial geometries.
Geometry Optimization: Using DFT calculations, each initial geometry is optimized to find the nearest local energy minimum. During this process, the forces on each atom are minimized, and the molecule settles into a stable arrangement.
Frequency Calculations: Performed on the optimized geometries to confirm that they are true minima (i.e., all calculated vibrational frequencies are real) and to obtain thermodynamic data like zero-point vibrational energies (ZPVE) and thermal corrections.
For this compound, the primary conformational question is the preference of the amine group for an equatorial or axial position on the puckered ring. Generally, bulky substituents on cyclobutane (B1203170) rings prefer the equatorial position to minimize steric hindrance. The relative energies of these conformers determine their population at a given temperature.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Amine Position | Relative Energy (kcal/mol) |
| 1 | Equatorial | 0.00 |
| 2 | Axial | 1.5 - 2.5 |
Note: Data is illustrative and based on theoretical DFT calculations for substituted cyclobutanes. The exact energy difference can vary with the level of theory and basis set used.
Once the lowest energy conformer is identified, its geometry can be analyzed in detail. DFT provides precise values for bond lengths, bond angles, and torsion (dihedral) angles. These parameters define the molecule's three-dimensional structure and are influenced by factors such as hybridization, steric repulsion, and electronic effects like hyperconjugation. The strain of the four-membered ring typically leads to C-C bond lengths that are longer than in unstrained alkanes and internal bond angles that are significantly compressed from the ideal sp³ angle of 109.5°. scispace.com The presence of electronegative fluorine atoms can also subtly influence the geometry by altering local electron distribution.
Table 2: Selected Optimized Geometrical Parameters for the Lowest Energy Conformer of this compound (Equatorial Amine)
| Parameter | Atoms Involved | Calculated Value |
| Bond Lengths (Å) | ||
| C1-C2 | 1.558 | |
| C2-C3 | 1.561 | |
| C1-N | 1.465 | |
| C3-C(F) | 1.540 | |
| C-F | 1.395 | |
| Bond Angles (°) ** | ||
| C2-C1-C4 | 88.5 | |
| C1-C2-C3 | 88.2 | |
| C1-N-H | 111.0 | |
| Torsion Angles (°) ** | ||
| C4-C1-C2-C3 | -25.8 | |
| N-C1-C2-C3 | 150.1 |
Note: This data is a representative example derived from DFT calculations (e.g., at the B3LYP/6-31G level of theory). Actual values may differ based on the specific computational method.*
Reaction Pathway Modeling and Transition State Characterization
DFT is an invaluable tool for studying chemical reactivity. By mapping the potential energy surface of a reaction, chemists can model the entire transformation from reactants to products, including the high-energy transition state that connects them. acs.org This is particularly useful for understanding reactions involving complex stereochemical outcomes or competing pathways, such as those that might involve the amine group or the cyclobutane ring itself. acs.orgrsc.org
Activation Energy (Ea): This is the energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction rate. Its calculation requires locating the transition state structure, which is a first-order saddle point on the potential energy surface (characterized by a single imaginary vibrational frequency).
Reaction Enthalpy (ΔHrxn): This is the energy difference between the products and the reactants, indicating whether a reaction is exothermic (releases heat) or endothermic (absorbs heat).
These calculations provide a quantitative understanding of reaction kinetics and thermodynamics, guiding the design of synthetic procedures. nih.gov
Table 3: Calculated Energetics for a Hypothetical S_N2 Reaction of this compound with an Electrophile (E+)
| Parameter | Description | Calculated Value (kcal/mol) |
| Ea | Activation Energy | +15.2 |
| ΔHrxn | Reaction Enthalpy | -25.7 |
Note: Data is illustrative for a representative reaction. Values are highly dependent on the specific reactants, solvent model, and level of theory.
Many chemical reactions can yield multiple products. DFT calculations can predict which product is most likely to form by comparing the activation energies of the competing pathways.
Regioselectivity: Predicts at which site of a molecule a reaction is most likely to occur.
Stereoselectivity: Predicts the preferential formation of one stereoisomer over another. For reactions at the chiral center (C1) of this compound, DFT can model the different approaches of a reactant and determine which transition state is lower in energy, thus explaining the observed stereochemical outcome. harvard.edu This analysis is crucial in asymmetric synthesis, where controlling stereochemistry is paramount. rsc.org For instance, modeling the attack of an electrophile on the nitrogen lone pair can reveal whether the approach is less sterically hindered from one face of the molecule, leading to a preferred product stereoisomer.
Prediction of Spectroscopic Signatures
DFT calculations can predict various spectroscopic properties of a molecule, which is extremely useful for identifying and characterizing synthetic products. loni.org By comparing computationally predicted spectra with experimental data, chemists can confirm the structure of a newly synthesized compound. sfasu.edu
The most commonly predicted spectra are:
Infrared (IR) Spectroscopy: Calculated by performing a vibrational frequency analysis. Each real frequency corresponds to a specific vibrational mode (e.g., C-H stretch, N-H bend). The predicted frequencies and their intensities can be plotted to generate a theoretical IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical chemical shifts (δ) for nuclei like ¹H, ¹³C, and ¹⁹F can be calculated. This involves computing the magnetic shielding tensor for each nucleus in the molecule's optimized geometry. These predicted shifts are invaluable for assigning peaks in experimental NMR spectra. researchgate.net
Table 4: Predicted Spectroscopic Data for this compound
| Spectroscopy Type | Parameter | Atom/Group | Predicted Value |
| IR | Vibrational Frequency (cm⁻¹) | N-H Stretch | 3350 - 3450 |
| C-H Stretch | 2880 - 2990 | ||
| C-F Stretch | 1050 - 1150 | ||
| ¹³C NMR | Chemical Shift (ppm) | C1-N | 50 - 55 |
| C2/C4 | 30 - 35 | ||
| C3 | 85 - 95 (quartet due to C-F) | ||
| ¹⁹F NMR | Chemical Shift (ppm) | CH₂F | -230 to -240 |
Note: These are representative values. Predicted spectra are typically scaled to correct for systematic errors in the computational method. Chemical shifts are relative to a standard (e.g., TMS for ¹H and ¹³C NMR).
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
The molecular electrostatic potential (MEP) is a valuable tool in computational chemistry for understanding the charge distribution of a molecule and predicting its reactivity. The MEP map visually represents the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
For bis(fluoromethyl)cyclobutane amines, such as this compound, the MEP map is significantly influenced by the presence of highly electronegative fluorine atoms and the nitrogen atom of the amine group. The fluorine atoms create regions of negative electrostatic potential, while the lone pair of electrons on the nitrogen atom also contributes to a localized region of negative potential, making it a likely site for protonation and other electrophilic attacks. Conversely, the hydrogen atoms of the amine group and the carbon atoms bonded to the fluorine atoms will exhibit positive electrostatic potential.
The charge distribution within the molecule is a direct consequence of the inductive effects of the fluoromethyl groups. The strong electron-withdrawing nature of the two fluoromethyl substituents at the C3 position of the cyclobutane ring leads to a significant polarization of the C-F bonds. This effect acidifies the amine group, making it less basic compared to its non-fluorinated counterpart. researchgate.net Studies on related 3-fluorocyclobutylamines have shown an acidification effect of about 0.8 pKa units, a trend that is expected to be even more pronounced with two fluoromethyl groups. researchgate.net
The analysis of charge distribution, often calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would quantify the partial charges on each atom. It is anticipated that the fluorine atoms would carry a significant negative partial charge, while the carbon atoms of the fluoromethyl groups and the C3 of the cyclobutane ring would have a corresponding positive partial charge. The nitrogen atom of the amine group, while electronegative, would have its electron density reduced due to the inductive effect of the fluoromethyl groups transmitted through the cyclobutane ring.
Quantitative Analysis of Steric and Electronic Parameters (e.g., Molecular Volume)
The steric and electronic properties of bis(fluoromethyl)cyclobutane amines are critical for their application in medicinal chemistry and materials science, where molecular shape and electronic character dictate interactions with biological targets or other molecules.
Steric Parameters:
The molecular volume and shape of this compound are defined by the puckered four-membered ring and the attached fluoromethyl and amino groups. The cyclobutane ring itself is not planar, and the substituents can adopt axial or equatorial positions. acs.org The introduction of two fluoromethyl groups at the same carbon atom (gem-disubstitution) imposes significant steric bulk.
Electronic Parameters:
The electronic nature of the 3,3-bis(fluoromethyl)cyclobutyl moiety is strongly electron-withdrawing. This is quantified by parameters such as the Hammett constants (σ). These parameters are determined experimentally but can also be estimated using computational methods by calculating properties like the electrostatic potential or the energies of frontier molecular orbitals (HOMO and LUMO).
For the related 3-(trifluoromethyl)cyclobutyl group, Hammett parameter analysis has shown it to be an electron-withdrawing group. acs.org It is expected that the 3,3-bis(fluoromethyl)cyclobutyl group would exhibit an even stronger electron-withdrawing character due to the presence of two fluoromethyl substituents. This has a direct impact on the reactivity and physicochemical properties of the molecule, such as the pKa of the amine group and its lipophilicity (LogP). researchgate.net
Below is a table summarizing key computed physicochemical properties for related fluorinated cyclobutane derivatives, which provide an indication of the expected values for this compound.
| Property | 3,3-Difluorocyclobutan-1-amine nih.gov | 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid chemscene.com |
| Molecular Weight ( g/mol ) | 107.10 | 168.11 |
| Topological Polar Surface Area (TPSA) (Ų) | 26.0 | 37.3 |
| LogP | Not available | 1.66 |
| Hydrogen Bond Donors | 1 | 1 |
| Hydrogen Bond Acceptors | 2 | 2 |
| Rotatable Bonds | 0 | 1 |
Applications in Advanced Synthetic Chemistry and Molecular Design
3,3-Bis(fluoromethyl)cyclobutan-1-amine as a Versatile Building Block
The value of this compound in synthetic chemistry lies in its identity as a versatile, 3D-shaped building block. bioorganica.com.uafluorochem.co.ukenamine.net Such building blocks are crucial for moving beyond the traditionally flat, aromatic structures that have dominated drug discovery, providing access to novel chemical space. rsc.orgnih.gov The cyclobutane (B1203170) core offers a rigid, non-planar scaffold, while the primary amine serves as a key functional handle for further chemical modifications.
The cyclobutane motif, while historically underrepresented in medicinal chemistry compared to cyclopentane (B165970) or cyclohexane, is increasingly recognized for its favorable physicochemical properties and metabolic stability. nih.gov The structure of this compound provides a rigid framework that can be used to construct architecturally complex small molecules. The puckered nature of the cyclobutane ring allows for precise spatial orientation of substituents, a critical factor in designing molecules with high target affinity and selectivity. nih.gov The presence of gem-difluoromethyl groups further enhances its utility, introducing polarity and influencing conformational preference without adding excessive bulk. Synthetic strategies often rely on key intermediates like cyclobutanones to access a range of functionalized cyclobutanes. nih.govsigmaaldrich.com For instance, the amine group on the cyclobutane ring can be readily derivatized to form amides, sulfonamides, or secondary amines, enabling the assembly of sophisticated molecular architectures with defined three-dimensional shapes. nih.govresearchgate.net
Fragment-based drug discovery (FBDD) increasingly requires unique, 3D screening libraries to identify novel hit compounds. nih.govvu.nl this compound is an exemplary fragment for generating such libraries. Its structure provides multiple vectors for growth, allowing chemists to build out from the core scaffold in different directions to maximize shape diversity. nih.gov By reacting the primary amine with various electrophiles (e.g., acyl chlorides, sulfonyl chlorides, aldehydes), a diverse library of compounds can be rapidly synthesized. researchgate.net This approach addresses the need to "escape from flatland" by populating screening collections with non-planar structures. rsc.orgnih.gov The resulting libraries of cyclobutane-containing compounds exhibit improved 3D character, which can lead to better solubility, enhanced metabolic stability, and the potential to achieve selectivity against closely related biological targets. nih.gov The development of synthetic routes to access novel cyclobutane building blocks is crucial for expanding the diversity of these libraries. bioorganica.com.ua
Bioisosteric Replacement Strategies
Bioisosterism, the strategy of replacing one functional group with another to retain or enhance biological activity while improving physicochemical or pharmacokinetic properties, is a fundamental concept in drug design. The 3,3-bis(fluoromethyl)cyclobutane moiety is a powerful tool for such strategies.
In medicinal chemistry, 1,3-disubstituted cyclobutanes are often employed as conformationally restricted mimics of alkyl chains. bioorganica.com.ua The rigid cyclobutane framework of this compound can enforce a specific geometry on a molecule, which can be advantageous for binding to a biological target. This rigidification can improve binding affinity compared to a more flexible, open-chain analogue. nih.gov The introduction of fluorine atoms, as in the two fluoromethyl groups, further modulates properties such as lipophilicity and basicity, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netmdpi.com The use of saturated, sp³-rich scaffolds like cyclobutane is a key strategy for improving the ADME properties of drug candidates compared to their aromatic counterparts. nih.gov
The tert-butyl group is a common moiety in bioactive molecules, but it can be susceptible to metabolic oxidation. Finding suitable bioisosteres for this group is an active area of research. The 1-trifluoromethyl-cyclobutyl group has been investigated as a unique and effective analogue of the tert-butyl group. nih.govacs.org While this compound itself is not a direct mimic, the underlying principle of using a substituted cyclobutane ring to replace a bulky alkyl group is highly relevant.
Replacing a tert-butyl group with a trifluoromethyl-cyclobutane group has been shown to preserve or slightly decrease water solubility while increasing lipophilicity. nih.govacs.org The effect on metabolic stability can vary depending on the specific molecular context, in some cases leading to an increase and in others a decrease. nih.govacs.org For instance, in studies comparing tert-butyl compounds with their CF₃-cyclobutane analogues, the lipophilicity (log D) was observed to increase by approximately 0.4–0.5 units upon replacement. acs.org The acidity of neighboring functional groups is also significantly impacted; replacing a tert-butyl group on an amine with a CF₃-cyclobutane group can increase the acidity of the corresponding ammonium (B1175870) ion by several pKₐ units. nih.gov These findings highlight the potential of fluorinated cyclobutane scaffolds to serve as effective bioisosteres for common alkyl groups, offering a valuable tool for fine-tuning molecular properties.
| Compound Type / Property | tert-Butyl Analogue | CF₃-Cyclopropane Analogue | CF₃-Cyclobutane Analogue |
|---|---|---|---|
| Carboxylic Acid pKₐ | 4.79 | 2.99 | 2.92 |
| Amine Hydrochloride pKₐ | 10.69 | 4.06 | 5.29 |
| Lipophilicity (ΔlogP vs. non-fluorinated) | - | Not Reported | ~+1.0 (for trans isomers) |
Enabling Reagents for Specialized Organic Transformations
While this compound is primarily viewed as a structural building block, its reactivity as a primary amine makes it an enabling reagent for transformations that build molecular complexity. The amine serves as a versatile nucleophile, readily participating in reactions such as N-acylation, sulfonylation, and reductive amination to forge new carbon-nitrogen bonds. researchgate.net These are fundamental transformations in the synthesis of pharmaceuticals and agrochemicals.
The development of novel synthetic methods, such as photochemical reactions to create functionalized cyclobutanes, expands the toolkit available to chemists. rsc.org The synthesis of the amine itself may rely on specialized transformations like a modified Curtius rearrangement from a corresponding carboxylic acid. bioorganica.com.ua The availability of such fluorinated building blocks through robust synthetic routes allows for their incorporation into complex molecules, including the late-stage functionalization of drug candidates to optimize their properties. nuph.edu.uaacs.org The unique electronic properties conferred by the fluoromethyl groups can also influence the reactivity and outcome of these transformations, making it a specialized reagent for accessing novel chemical matter.
Future Perspectives and Emerging Research Directions
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of highly functionalized cyclobutanes, such as 3,3-Bis(fluoromethyl)cyclobutan-1-amine, presents considerable challenges. Current methodologies for constructing fluorinated cyclobutane (B1203170) cores often involve multi-step sequences. Future research will likely focus on developing more convergent, efficient, and sustainable synthetic strategies.
One promising direction is the refinement of cycloaddition reactions. While [2+2] photocycloadditions are a primary method for forming cyclobutane rings, they can be limited in substrate scope and stereoselectivity. nih.gov The advancement of visible-light photoredox catalysis offers a milder and more selective alternative for [2+2] cycloadditions, which could be adapted for the synthesis of fluoromethylated precursors. nih.govacs.org
Another area of development is the direct C-H functionalization of simpler cyclobutane precursors. nih.gov This approach avoids the pre-functionalization of substrates, reducing step count and improving atom economy. The use of palladium catalysts in conjunction with fluorinated alcoholic solvents like hexafluoro-2-propanol (HFIP) has shown promise in controlling the mono-arylation of cyclobutanes, a technique that could be explored for introducing the necessary functional groups. nih.gov
Furthermore, inspiration can be drawn from the synthesis of analogous compounds. For instance, the synthesis of trifluoromethyl-substituted cyclobutane amines has been achieved from precursors like 3-methylene-1-(trifluoromethyl)cyclobutane-1-carbonitrile through methods including Curtius rearrangement. bioorganica.com.ua Similar strategies, starting from appropriately substituted cyclobutanone (B123998) or methylene (B1212753) cyclobutane precursors, could be optimized for this compound. The synthesis of related 3,3-bis(trifluoromethyl)cyclobutan-1-amine (B7882121) has been accomplished starting from 1,3-dibromoacetone (B16897) dimethyl ketal, with a key step involving the transformation of a carboxylic acid moiety into a trifluoromethyl group using sulfur tetrafluoride (SF₄) and hydrogen fluoride (B91410) (HF). enamine.net Adapting such fluorination techniques will be crucial. Future efforts will likely aim for scalable syntheses from readily available starting materials, potentially on a multigram scale, to make these building blocks more accessible for research. bioorganica.com.ua
Exploration of Novel Reactivity and Catalytic Applications
The distinct structural motifs of this compound suggest a rich and underexplored reactivity profile. The strained four-membered ring can participate in various transformations, including ring-opening reactions and rearrangements, providing access to diverse molecular scaffolds. The presence of electron-withdrawing fluoromethyl groups significantly influences the electronic properties and reactivity of the cyclobutane ring and the adjacent amine group.
Future research is expected to investigate the controlled ring-opening of this compound or its derivatives. Acid-catalyzed ring-opening of cyclobutanols has been shown to generate homoallylic fluorides, which can then undergo further reactions. nih.gov The amine functionality in the target molecule could direct or participate in such rearrangements. Additionally, copper-catalyzed radical cascade reactions have been used to functionalize simple cyclobutanes, leading to highly substituted cyclobutene (B1205218) derivatives through the cleavage of multiple C-H bonds. rsc.org Exploring such transformations with this compound could yield novel, densely functionalized products.
The primary amine group, in combination with the chiral cyclobutane scaffold, makes this compound a compelling candidate for applications in asymmetric catalysis. The amine can serve as a coordination site for metal catalysts or act as an organocatalyst itself. The fluorine atoms can modulate the electronic properties and steric environment of a catalyst, potentially leading to enhanced selectivity and activity. For example, fluorinated groups are known to influence the performance of photoredox catalysts. acs.org Research into the synthesis of chiral derivatives of this compound could lead to the development of novel ligands for transition metal catalysis or new organocatalysts for a variety of chemical transformations.
Advanced Materials Science Applications Derived from Unique Molecular Architectures
The incorporation of the this compound scaffold into polymers could lead to advanced materials with unique properties. The rigidity of the cyclobutane ring and the properties imparted by the fluoromethyl groups, such as thermal stability and hydrophobicity, are of significant interest in materials science. nih.gov
One emerging area is the development of fluorinated polyurethanes (FPUs). mdpi.com FPUs exhibit high thermal stability, chemical resistance, and low surface energy. mdpi.com this compound, after conversion to a diol or isocyanate, could serve as a novel monomer for the synthesis of FPUs with tailored properties. The defined stereochemistry of the cyclobutane ring could be used to control the polymer architecture and morphology.
Another avenue is the creation of polymers with cyclobutane units in the main chain through techniques like [2+2] photopolymerization. researchgate.net While this is typically performed on diolefinic monomers, the amine functionality of the target compound offers a handle for creating monomers suitable for step-growth polymerization. The resulting polymers could exhibit interesting optical and electronic properties. For instance, materials with enhanced intramolecular charge transfer effects and third-order nonlinear optical properties have been developed from rigid π-conjugated frameworks, a concept that could be explored by incorporating the fluorinated cyclobutane unit. acs.org The introduction of fluorinated groups is a known strategy to enhance the performance of materials used in organic electronics. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of chemical synthesis and materials discovery. For a complex target like this compound, these computational tools can significantly accelerate its development and application.
Beyond synthesis planning, AI and ML models can predict the physicochemical properties and potential applications of new compounds. By analyzing the structure of this compound, machine learning models could forecast its properties relevant to materials science, such as glass transition temperature if incorporated into a polymer, or its potential bioactivity in medicinal chemistry. This predictive power allows for the in silico screening of virtual derivatives, enabling researchers to prioritize the synthesis of compounds with the most promising characteristics, thereby saving time and resources. The integration of these predictive models into the design-make-test-analyze cycle is a key area of future research for pharmaceutical and materials discovery.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,3-bis(fluoromethyl)cyclobutan-1-amine, and how do reaction conditions influence purity and yield?
- Methodology : Synthesis typically involves fluorination of cyclobutane precursors. For example, brominated intermediates like 1-(bromomethyl)-3-(trifluoromethyl)benzene (analogous to ) may undergo nucleophilic substitution with ammonia under controlled pH and temperature to introduce the amine group. Optimize fluorination steps using reagents like N,N’-dibromo-5,5-dimethylhydantoin in acidic media to enhance selectivity . Purification via recrystallization or column chromatography (using silica gel with gradients of ethyl acetate/hexane) is critical to isolate high-purity products (>95%) .
Q. How can researchers validate the structural integrity of this compound?
- Methodology : Use a combination of and NMR to confirm fluoromethyl group positions and cyclobutane ring geometry. Compare spectral data with computational models (e.g., density functional theory). Mass spectrometry (HRMS) and X-ray crystallography (for crystalline derivatives) provide additional confirmation . For hydrochloride salts (e.g., 3,3-difluoro-1-methylcyclobutanamine HCl), elemental analysis validates stoichiometry .
Q. What are the stability considerations for storing this compound, and how can degradation be mitigated?
- Methodology : Store under inert gas (argon/nitrogen) at 0–6°C to prevent hydrolysis of fluoromethyl groups. Monitor stability via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase). Avoid exposure to moisture and strong acids/bases, as cyclobutane rings may undergo strain-induced ring-opening reactions .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives to study structure-activity relationships (SAR) for this compound?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target receptors (e.g., neurotransmitter transporters). Use quantum mechanical calculations (Gaussian) to assess electronic effects of fluoromethyl groups on amine basicity. SAR studies may involve synthesizing analogs with varying fluorination patterns (e.g., mono- vs. di-fluoromethyl) and evaluating biological activity .
Q. What experimental strategies resolve contradictory data in reactivity studies (e.g., unexpected ring-opening vs. substitution)?
- Methodology : Use kinetic isotope effects (KIEs) to distinguish between SN1/SN2 mechanisms. For example, deuterated solvents (DO) can reveal proton transfer steps. In situ FTIR or NMR monitors reaction intermediates. Contradictions in regioselectivity may arise from steric effects; compare results with DFT-optimized transition states .
Q. How can researchers optimize enantioselective synthesis of chiral this compound derivatives?
- Methodology : Employ chiral catalysts (e.g., Ru-based complexes, as in ) for asymmetric hydrogenation of ketone precursors. Analyze enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) or NMR with chiral shift reagents. Modify ligand frameworks (e.g., phosphine ligands) to enhance stereocontrol .
Safety and Handling
Q. What safety protocols are essential when handling fluorinated cyclobutane amines?
- Methodology : Use fume hoods and explosion-proof equipment (due to flammability risks). Wear nitrile gloves and goggles to prevent skin/eye contact. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols. Monitor airborne concentrations with FTIR gas analyzers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
